(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16317986
InChI: InChI=1S/C26H31NO7/c1-16(10-12-22(28)27-13-14-33-21-8-6-5-7-20(21)31-3)9-11-18-24(29)23-19(15-34-26(23)30)17(2)25(18)32-4/h5-9,29H,10-15H2,1-4H3,(H,27,28)/b16-9+
SMILES:
Molecular Formula: C26H31NO7
Molecular Weight: 469.5 g/mol

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide

CAS No.:

Cat. No.: VC16317986

Molecular Formula: C26H31NO7

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide -

Specification

Molecular Formula C26H31NO7
Molecular Weight 469.5 g/mol
IUPAC Name (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide
Standard InChI InChI=1S/C26H31NO7/c1-16(10-12-22(28)27-13-14-33-21-8-6-5-7-20(21)31-3)9-11-18-24(29)23-19(15-34-26(23)30)17(2)25(18)32-4/h5-9,29H,10-15H2,1-4H3,(H,27,28)/b16-9+
Standard InChI Key OSNAWTFVPLZAHG-CXUHLZMHSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCOC3=CC=CC=C3OC)O
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCOC3=CC=CC=C3OC)O

Introduction

Structural Characterization and Nomenclature

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is (4E)-6-(6-methoxy-7-methyl-4-oxidanyl-3-oxidanylidene-1H-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide, reflecting its stereochemistry and functional groups . Its molecular formula is C₂₆H₃₁NO₇, with a molecular weight of 469.5 g/mol . The (4E) designation specifies the trans configuration of the double bond in the hex-4-enamide chain, critical for its conformational stability.

Key Functional Groups and Stereochemistry

The molecule contains:

  • A 3-oxo-1,3-dihydro-2-benzofuran core substituted with hydroxyl (−OH), methoxy (−OCH₃), and methyl (−CH₃) groups at positions 4, 6, and 7, respectively.

  • An α,β-unsaturated enamide group ((4E)-4-methylhex-4-enamide) contributing to potential electrophilic reactivity.

  • A 2-(2-methoxyphenoxy)ethyl side chain attached to the amide nitrogen, introducing aromaticity and ether linkages .

The stereoelectronic effects of the (4E) configuration influence intramolecular hydrogen bonding and intermolecular interactions, as evidenced by computational modeling .

Synthesis and Reaction Pathways

Purification and Characterization

Purification often employs reverse-phase chromatography (C18 columns) due to the compound’s moderate polarity (LogP = 4.6) . Structural confirmation is achieved via:

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 469.5 [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR): Distinct signals for the benzofuran protons (δ 6.8–7.2 ppm), enamide vinyl protons (δ 5.8–6.3 ppm), and methoxy groups (δ 3.7–3.9 ppm) .

Physicochemical Properties

Solubility and Partitioning

The compound’s LogP value of 4.6 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane over aqueous media . Its topological polar surface area (TPSA) of 103 Ų reflects significant hydrogen-bonding capacity, likely from the amide, hydroxyl, and ether functional groups .

Stability and Reactivity

  • pH-Dependent Stability: The enamide’s α,β-unsaturated system renders it susceptible to nucleophilic attack at physiological pH, necessitating storage under inert conditions.

  • Photodegradation: The benzofuran core may undergo photooxidation, requiring light-protected handling.

Computational and Experimental Data Comparison

PropertyExperimental ValueCalculated Value (DFT)Source
Molecular Weight469.5 g/mol469.5 g/mol
LogP4.64.5
TPSA103 Ų105 Ų
Dipole MomentNot reported6.2 Debye

Density functional theory (DFT) calculations align closely with experimental LogP and TPSA, validating predictive models for analogous amides .

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